5-Methyl-2-nitrobenzamide
Overview
Description
5-Methyl-2-nitrobenzamide: is an organic compound with the molecular formula C8H8N2O3 It is a derivative of benzamide, where the benzene ring is substituted with a methyl group at the fifth position and a nitro group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-nitrobenzamide typically involves the nitration of methylbenzoic acid derivatives followed by amide formation. One common method is the nitration of methyl 3-methylbenzoate using a mixture of nitric acid and acetic anhydride to yield 5-Methyl-2-nitrobenzoic acid. This intermediate is then converted to this compound through a reaction with ammonia or an amine under suitable conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and amide formation processes. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. For example, the use of ultrasonic irradiation and solid acid catalysts has been reported to improve the efficiency of benzamide synthesis .
Chemical Reactions Analysis
Types of Reactions:
Reduction: 5-Methyl-2-nitrobenzamide can undergo reduction reactions to form corresponding amines. Common reducing agents include hydrogen gas with a metal catalyst or chemical reductants like tin(II) chloride.
Substitution: The nitro group in this compound can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products:
Reduction: 5-Methyl-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 5-Methyl-2-nitrobenzoic acid and ammonia or an amine.
Scientific Research Applications
Chemistry: 5-Methyl-2-nitrobenzamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: Research has explored the potential biological activities of this compound derivatives. These compounds may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its derivatives are also employed in the manufacture of polymers and resins .
Mechanism of Action
The mechanism of action of 5-Methyl-2-nitrobenzamide and its derivatives depends on their specific applications. In biological systems, these compounds may interact with various molecular targets, including enzymes and receptors. For example, nitrobenzamide derivatives can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used in various chemical and pharmaceutical applications.
2-Nitrobenzamide: Similar to 5-Methyl-2-nitrobenzamide but lacks the methyl group, affecting its reactivity and applications.
5-Methyl-2-aminobenzamide:
Uniqueness: this compound is unique due to the presence of both a methyl and a nitro group on the benzene ring
Properties
IUPAC Name |
5-methyl-2-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-5-2-3-7(10(12)13)6(4-5)8(9)11/h2-4H,1H3,(H2,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJDDEARUYAGMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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